1-Benzhydryl-4-((4-chloro-3-methylphenyl)sulfonyl)piperazine
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Overview
Description
1-Benzhydryl-4-((4-chloro-3-methylphenyl)sulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has been studied for its potential therapeutic applications, including its role as an inhibitor of certain cancer cell proliferations.
Mechanism of Action
Target of Action
The primary targets of 1-Benzhydryl-4-((4-chloro-3-methylphenyl)sulfonyl)piperazine are cancer cells, specifically MDA-MB-231 human breast cancer cells . These cells are a common model for studying the progression and treatment of breast cancer.
Mode of Action
The compound interacts with its targets by inhibiting their proliferation . This is achieved through a nucleophilic substitution reaction of 1-benzhydryl-piperazine with various sulfonyl chlorides .
Biochemical Pathways
It is known that the compound’s inhibitory effects on cancer cell proliferation are significant . This suggests that the compound may interfere with the pathways responsible for cell division and growth.
Pharmacokinetics
The compound is synthesized as a powder , which suggests it could be administered orally or intravenously. The compound’s bioavailability would depend on factors such as its absorption rate, distribution within the body, metabolic stability, and rate of excretion.
Result of Action
The primary result of the compound’s action is the inhibition of MDA-MB-231 breast cancer cell proliferation . This means that the compound can slow down or stop the growth of these cancer cells.
Preparation Methods
The synthesis of 1-Benzhydryl-4-((4-chloro-3-methylphenyl)sulfonyl)piperazine typically involves a nucleophilic substitution reaction. The process begins with the reaction of 1-benzhydrylpiperazine with 4-chloro-3-methylphenylsulfonyl chloride. The reaction is carried out in the presence of a suitable base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is then purified using column chromatography.
Chemical Reactions Analysis
1-Benzhydryl-4-((4-chloro-3-methylphenyl)sulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles, such as amines or thiols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical entities.
Biology: The compound has shown potential as an inhibitor of cancer cell proliferation, particularly in breast cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Comparison with Similar Compounds
1-Benzhydryl-4-((4-chloro-3-methylphenyl)sulfonyl)piperazine can be compared with other piperazine derivatives, such as:
1-Benzhydryl-4-(4-tert-butylbenzenesulfonyl)piperazine: This compound also exhibits inhibitory activity against cancer cell proliferation but differs in its substituent groups, which may affect its potency and selectivity.
1-Benzhydryl-4-(4-chlorophenylsulfonyl)piperazine: Similar in structure but lacks the methyl group, which may influence its biological activity and chemical reactivity.
These comparisons highlight the uniqueness of this compound in terms of its specific substituent groups and their impact on its biological and chemical properties.
Properties
IUPAC Name |
1-benzhydryl-4-(4-chloro-3-methylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O2S/c1-19-18-22(12-13-23(19)25)30(28,29)27-16-14-26(15-17-27)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-13,18,24H,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTFTNSQHZIWQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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